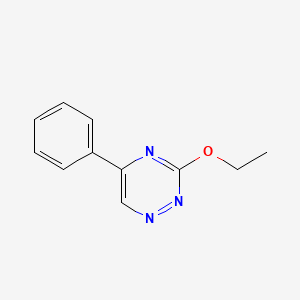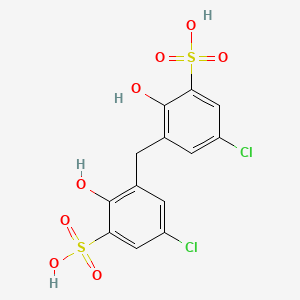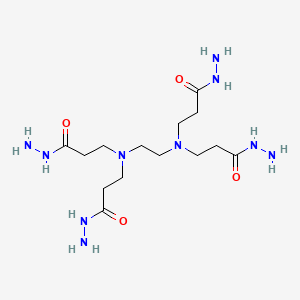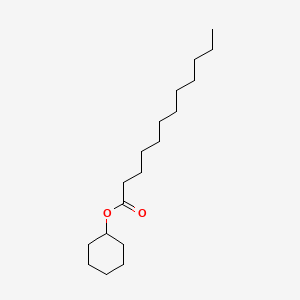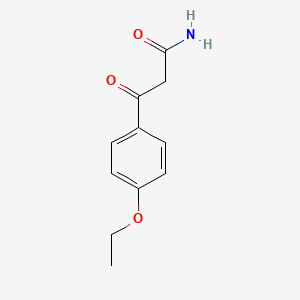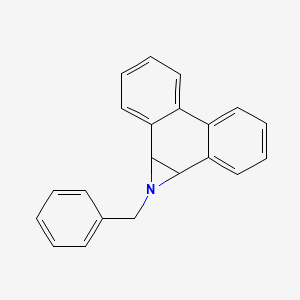
1a,9b-Dihydro-1-(phenylmethyl)-1H-phenanthro(9,10-b)azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylphenanthrene-9,10-imine is a chemical compound known for its unique structure and properties It belongs to the class of imines, which are nitrogen analogues of aldehydes and ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzylphenanthrene-9,10-imine can be synthesized through the condensation reaction of phenanthrene-9,10-dione with benzylamine. The reaction typically involves the addition of benzylamine to phenanthrene-9,10-dione, followed by the elimination of water to form the imine. Acid catalysts are often used to accelerate the reaction.
Industrial Production Methods: While specific industrial production methods for N-Benzylphenanthrene-9,10-imine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzylphenanthrene-9,10-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the imine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imine under mild conditions.
Major Products:
Oxidation: Phenanthrene-9,10-oxide derivatives.
Reduction: Benzylphenanthrene-9,10-amine.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzylphenanthrene-9,10-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its mutagenic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzylphenanthrene-9,10-imine involves its interaction with nucleophiles and electrophiles. The imine nitrogen can participate in nucleophilic addition reactions, while the phenanthrene ring can undergo electrophilic aromatic substitution. These interactions are crucial for its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
- Phenanthrene-9,10-oxide
- 9-Hydroxyphenanthrene
- Phenanthrene-9,10-dione
Comparison: N-Benzylphenanthrene-9,10-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogues. While phenanthrene-9,10-oxide and 9-hydroxyphenanthrene are primarily studied for their mutagenic properties, N-Benzylphenanthrene-9,10-imine offers additional versatility in synthetic applications and biological interactions.
Eigenschaften
CAS-Nummer |
64188-64-3 |
|---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-benzyl-1a,9b-dihydrophenanthro[9,10-b]azirine |
InChI |
InChI=1S/C21H17N/c1-2-8-15(9-3-1)14-22-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(20)22/h1-13,20-21H,14H2 |
InChI-Schlüssel |
LZJAUXDGBHATJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3C2C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)

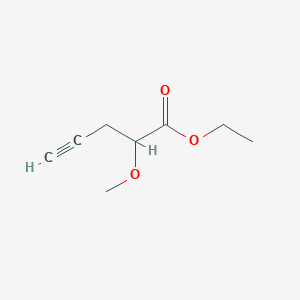
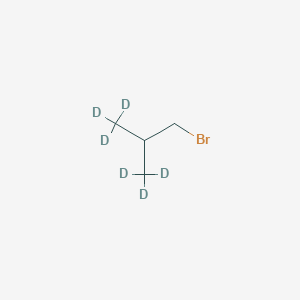
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
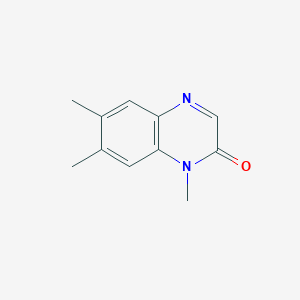
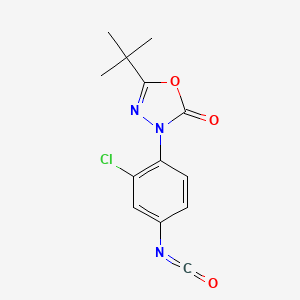
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
